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molecular formula C14H21ClN2 B8760198 1-(3-Chloropropyl)-4-(2-methylphenyl)piperazine CAS No. 6323-15-5

1-(3-Chloropropyl)-4-(2-methylphenyl)piperazine

Cat. No. B8760198
M. Wt: 252.78 g/mol
InChI Key: DVQHQMIFDYIWEK-UHFFFAOYSA-N
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Patent
US03996361

Procedure details

A mixture of 35.2 g (0.2 mole) of 1-(2-methyl-phenyl)-piperazine, 31.4 g (0.2 mole) of 1-bromo-3-chloropropane, 40.4 g (0.4 mole) of triethylamine and 100 ml of tetrahydrofurane is refluxed for five hours. After cooling it is filtered, the filtrate is concentrated and the residue is fractionally distilled under vacuum. There are obtained 32.7 g of 3-[4-(2-methyl-phenyl)-piperazino]-propyl chloride (65% of theory) of boiling point 138°-140° C/0.1 mm Hg.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1.Br[CH2:15][CH2:16][CH2:17][Cl:18].C(N(CC)CC)C>O1CCCC1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:15][CH2:16][CH2:17][Cl:18])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
CC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
31.4 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is fractionally distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1CCN(CC1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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